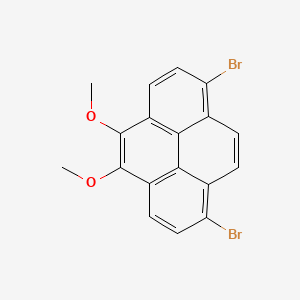

1,8-Dibromo-4,5-dimethoxypyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,8-dibromo-4,5-dimethoxypyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Br2O2/c1-21-17-11-5-7-13(19)9-3-4-10-14(20)8-6-12(18(17)22-2)16(10)15(9)11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVGDSOPCGIBLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(=C(C=C2)Br)C=CC4=C(C=CC1=C43)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743570 | |

| Record name | 1,8-Dibromo-4,5-dimethoxypyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286170-85-1 | |

| Record name | 1,8-Dibromo-4,5-dimethoxypyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,8-Dibromo-4,5-dimethoxypyrene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,8-Dibromo-4,5-dimethoxypyrene, a functionalized pyrene derivative with significant potential in materials science and organic electronics. This document details a proposed synthetic pathway, in-depth characterization methodologies, and a discussion of its potential applications. The content is structured to provide both theoretical understanding and practical insights for researchers working with polycyclic aromatic hydrocarbons.

Introduction: The Allure of Functionalized Pyrenes

Pyrene, a polycyclic aromatic hydrocarbon (PAH), has long captivated the attention of chemists due to its unique photophysical properties, including a high fluorescence quantum yield and the ability to form excimers.[1] These characteristics make pyrene and its derivatives highly valuable in the development of advanced materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes.[1]

The strategic functionalization of the pyrene core allows for the fine-tuning of its electronic and optical properties. The introduction of substituents can alter the molecule's HOMO/LUMO energy levels, influence its solid-state packing, and, consequently, its charge transport capabilities. Brominated pyrenes, in particular, serve as versatile synthetic intermediates, enabling the introduction of a wide array of functional groups through cross-coupling reactions.

This guide focuses on a specific, yet promising derivative: This compound (CAS No. 1286170-85-1, Molecular Formula: C₁₈H₁₂Br₂O₂).[2][3] The presence of electron-donating methoxy groups at the 4 and 5 positions, combined with the reactive bromine atoms at the 1 and 8 positions, creates a molecule with a unique electronic profile and significant potential for further chemical modification.

Synthesis of this compound: A Proposed Pathway

Retrosynthetic Analysis

The synthesis logically starts from the commercially available 4,5-dimethoxypyrene. The target molecule can be obtained through a direct bromination reaction. The key challenge lies in achieving the desired regioselectivity.

Caption: Retrosynthetic approach for this compound.

The Role of Methoxy Groups in Directing Bromination

The 1, 3, 6, and 8 positions of the pyrene ring are the most electron-rich and, therefore, the most susceptible to electrophilic attack.[4][5] The methoxy groups at the 4 and 5 positions are ortho, para-directing activators. In the case of 4,5-dimethoxypyrene, these groups are expected to further activate the pyrene ring towards electrophilic substitution. While they will activate the ortho (3 and 6) and para (1 and 8) positions relative to themselves, the inherent reactivity of the 1, 3, 6, and 8 positions of the pyrene core will likely dominate the regiochemical outcome. Therefore, direct bromination is anticipated to favor substitution at the 1 and 8 positions.

Proposed Experimental Protocol

This protocol utilizes N-Bromosuccinimide (NBS) as a milder and more selective brominating agent compared to elemental bromine, which can lead to over-bromination and side products.[6][7][8]

Materials:

-

4,5-Dimethoxypyrene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve 4,5-dimethoxypyrene (1.0 eq) in anhydrous DMF.

-

Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and extract with dichloromethane (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Proposed workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended.

Spectroscopic Data (Predicted and Comparative)

As experimental data for this compound is not publicly available, the following are predicted values and comparisons with similar known compounds.

Table 1: Predicted and Comparative Spectroscopic Data

| Technique | Predicted Data for this compound | Comparative Data (1,8-Dibromopyrene) |

| ¹H NMR | Aromatic protons expected in the range of 7.5-8.5 ppm. Methoxy protons as a singlet around 4.0 ppm. | Aromatic protons observed in the range of 8.0-8.5 ppm.[4] |

| ¹³C NMR | Aromatic carbons expected between 110-140 ppm. Methoxy carbons around 55-60 ppm. | Aromatic carbons observed in the range of 120-130 ppm.[9] |

| Mass Spec. | Expected M+ peak at m/z 418, 420, 422 (isotopic pattern for Br₂). | M+ peak at m/z 358, 360, 362 (isotopic pattern for Br₂).[10] |

Detailed Characterization Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons. The spectrum is expected to show distinct signals for the aromatic protons and a singlet for the two equivalent methoxy groups.

-

¹³C NMR: Reveals the number of non-equivalent carbon atoms. The spectrum should show signals for the aromatic carbons and a single signal for the methoxy carbons.

-

-

Mass Spectrometry (MS):

-

Confirms the molecular weight of the compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive M, M+2, and M+4 pattern in the mass spectrum, providing definitive evidence for the presence of two bromine atoms.

-

-

X-ray Crystallography:

-

If suitable single crystals can be obtained, X-ray crystallography will provide unambiguous structural confirmation, including bond lengths, bond angles, and the overall molecular geometry.

-

Potential Applications

The unique structural features of this compound suggest its utility in several areas of materials science and drug development.

-

Organic Electronics: The electron-rich dimethoxy-pyrene core makes this molecule a promising building block for p-type organic semiconductors. The bromine atoms provide reactive handles for introducing various functional groups through Suzuki, Stille, or Sonogashira coupling reactions, allowing for the synthesis of a wide range of conjugated materials with tailored electronic properties for use in OLEDs and OFETs.[1]

-

Fluorescent Probes: The inherent fluorescence of the pyrene core can be modulated by the substituents. Further functionalization at the bromine positions could lead to the development of novel fluorescent sensors for ions or biomolecules.

-

Drug Development: Polycyclic aromatic hydrocarbons are scaffolds found in various biologically active compounds. The dibromo-dimethoxy-pyrene core could serve as a starting point for the synthesis of novel therapeutic agents.

Caption: Potential application areas for this compound.

Conclusion

This compound stands as a promising, yet underexplored, functionalized pyrene derivative. This guide has outlined a logical and feasible synthetic strategy, detailed the necessary characterization techniques, and highlighted its potential applications. The combination of an electron-rich aromatic core with versatile reactive sites makes this molecule a valuable target for further research and development in the pursuit of novel organic materials and bioactive compounds. The experimental validation of the proposed synthesis and the full characterization of this compound will undoubtedly open new avenues in the ever-expanding field of pyrene chemistry.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

- Carreño, M. C., & Ribagorda, M. (2003). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 68(10), 4610–4613.

- Niko, Y., et al. (2024). Synthesis of 1,3-Dibromopyrene as Precursor of 1-, 3-, 6-, and 8-Substituted Long-Axially Symmetric Pyrene Derivatives. Chemistry – A European Journal, 30(37), e202401152.

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

- Ruto, A., et al. (2024).

- Dehaen, W., et al. (n.d.). Synthesis and application of reactive BODIPY dyes.

- Wang, C.-Z., et al. (2019). Pyrene-based color-tunable dipolar molecules: Synthesis, characterization and optical properties. Loughborough University Research Repository.

-

Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H (a) and 13C NMR spectra of 4 (b). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0237827). Retrieved from [Link]

- MDPI. (2021). Pyrene-Fused Poly-Aromatic Regioisomers: Synthesis, Columnar Mesomorphism, and Optical Properties. Molecules, 26(16), 4995.

-

Scribd. (n.d.). Electrophilic Substitution of Pyrenes. Retrieved from [Link]

- MDPI. (2024).

-

Royal Society of Chemistry. (n.d.). Copy of 1H NMR and 13C NMR spectra. Retrieved from [Link]

- MDPI. (2024).

-

National Center for Biotechnology Information. (n.d.). 1,8-Dibromopyrene. PubChem. Retrieved from [Link]

-

MDPI. (2021). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([6][11][12]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 26(21), 6489.

-

Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. Retrieved from [Link]

-

YouTube. (2021). NBS: Radical Bromination. Retrieved from [Link]

-

Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([6][11][12]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of four indicative organobromine compounds via in-situ Br2 generation and bromination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 14.5: Electrophilic Substitution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4′-Dibromo-2,2′-[octane-1,8-diylbis(nitrilomethanylylidene)]diphenol. PubChem. Retrieved from [Link]

-

YouTube. (2023). Electrophilic Aromatic Substitution Reactions | Ft. Professor Dave. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Octane, 1,8-dibromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1,2-Dibromo-4,5-methylenedioxybenzene. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,8-Dibromo-4-octyne. PubChem. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1286170-85-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound,(CAS# 1286170-85-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. rsc.org [rsc.org]

- 10. 1,8-Dibromopyrene | C16H8Br2 | CID 181577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. Synthesis of 1,3-Dibromopyrene as Precursor of 1-, 3-, 6-, and 8-Substituted Long-Axially Symmetric Pyrene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,8-Dibromo-4,5-dimethoxypyrene: Current Landscape and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Dibromo-4,5-dimethoxypyrene is a substituted polycyclic aromatic hydrocarbon (PAH) with potential applications in organic electronics and medicinal chemistry. This technical guide provides a comprehensive overview of its known properties, including its chemical structure and basic identifiers. However, a thorough review of available scientific literature reveals a significant gap in the experimental data concerning its synthesis, detailed physical and chemical properties, and characterization. This document outlines the current state of knowledge and highlights the necessity for further research to fully elucidate the potential of this compound.

Introduction: The Pyrene Scaffold

Pyrene, a four-ring fused aromatic hydrocarbon, serves as a versatile building block in the development of advanced materials and biologically active molecules. Its extended π-conjugated system imparts unique photophysical and electronic properties, making it a chromophore of interest. Chemical modification of the pyrene core, through the introduction of various functional groups, allows for the fine-tuning of these properties to suit specific applications. The strategic placement of substituents can influence molecular packing, solubility, and electronic behavior, thereby enabling the rational design of novel materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Molecular Structure and Identifiers

This compound is a derivative of pyrene featuring two bromine atoms at the 1 and 8 positions and two methoxy groups at the 4 and 5 positions.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 1286170-85-1 | [1][2][3] |

| Molecular Formula | C₁₈H₁₂Br₂O₂ | [1][2][3] |

| Molecular Weight | 420.10 g/mol | [1][2][3] |

Synthesis and Reactivity: A Frontier of Exploration

A comprehensive search of the scientific literature did not yield any specific, peer-reviewed articles detailing the synthesis and characterization of this compound. While general methods for the bromination and methoxylation of the pyrene core exist, a definitive and optimized protocol for this particular isomer is not publicly available.

The presence of two bromine atoms suggests that this compound could serve as a valuable precursor in various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The methoxy groups, being electron-donating, are expected to influence the electronic properties of the pyrene core and may direct the regioselectivity of further chemical transformations.

Hypothetical Synthetic and Reaction Workflow:

Caption: A conceptual workflow illustrating a possible synthetic route to this compound and its potential applications in cross-coupling reactions.

Physical and Chemical Properties: An Uncharted Territory

Detailed experimental data on the physical and chemical properties of this compound are currently unavailable in the public domain. To provide a comprehensive technical guide, the following properties would need to be experimentally determined:

Table 2: Key Physical and Chemical Properties Requiring Experimental Determination

| Property | Description |

| Melting Point | A fundamental physical property indicating purity. |

| Solubility | Crucial for reaction conditions, purification, and formulation. |

| Spectroscopic Data | - ¹H and ¹³C NMR: To confirm the molecular structure and purity. - UV-Vis Spectroscopy: To determine the absorption characteristics and electronic transitions. - Fluorescence Spectroscopy: To investigate the emission properties, quantum yield, and lifetime. |

| Electrochemical Properties | - Cyclic Voltammetry: To determine the HOMO/LUMO energy levels and assess its potential for use in electronic devices. |

| Crystal Structure | - X-ray Crystallography: To elucidate the solid-state packing and intermolecular interactions, which are critical for understanding and predicting material properties. |

Potential Applications in Research and Drug Development

Based on the chemistry of related pyrene derivatives, this compound holds promise in several areas:

-

Organic Electronics: As a building block for novel organic semiconductors, emitters in OLEDs, or components in OPVs. The dibromo functionality allows for the extension of the π-conjugated system through cross-coupling reactions, enabling the tuning of the material's electronic and optical properties.

-

Fluorescent Probes: The pyrene core is known for its fluorescent properties. Functionalization via the bromo groups could lead to the development of novel fluorescent probes for biological imaging or chemical sensing.

-

Medicinal Chemistry: The pyrene scaffold has been explored for its potential in drug development, including as an intercalating agent for DNA. The methoxy and bromo substituents could be further modified to create derivatives with specific biological activities.

Conclusion and Call for Research

While this compound is commercially available, there is a notable absence of published research detailing its synthesis, characterization, and properties. This presents a significant opportunity for researchers in organic chemistry, materials science, and medicinal chemistry. The elucidation of its fundamental physical and chemical properties through systematic experimental investigation is a critical first step. Such studies would not only provide valuable data for the scientific community but also unlock the potential of this molecule as a versatile building block for the development of new technologies and therapeutics. The authors of this guide strongly encourage the scientific community to undertake the necessary research to fill this knowledge gap.

References

[1] BLD Pharm. This compound. (Accessed January 19, 2026). [4] Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][4][5]thiadiazole) and Its SNAr and Cross-Coupling Reactions - PMC - NIH. (Accessed January 19, 2026). [5] Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][4][5]thiadiazole) and Its SNAr and Cross-Coupling Reactions - MDPI. (Accessed January 19, 2026). [6] (PDF) Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][4][5]thiadiazole) and Its SNAr and Cross-Coupling Reactions - ResearchGate. (Accessed January 19, 2026). [2] 1286170-85-1|this compound|BLD Pharm. (Accessed January 19, 2026). [7] 1,8-Dibromopyrene | C16H8Br2 | CID 181577 - PubChem - NIH. (Accessed January 19, 2026). [8] Application Notes and Protocols: Functionalization of 2,7-Dibromo-4,5,9,10-tetrahydropyrene for Organic Electronics - Benchchem. (Accessed January 19, 2026). [9] Synthesis, Characterization, Photophysical and Electrochemical Properties of 2,6-Dibromo-4,4-Difluoro-8-( 4'-metoxyphenyl)-3,5-dimethyl-4-bora-3a, 4a-diaza-s-idacen (BODIPY) | Request PDF - ResearchGate. (Accessed January 19, 2026). [10] Crystal structure and Hirshfeld surface analysis of 4,5-dibromo-2-(4-methoxyphenyl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,6-epoxy-1H-cyclopenta[c]pyridin-1-one - PMC - NIH. (Accessed January 19, 2026). [11] 4,4′-Dibromo-2,2′-[octane-1,8-diylbis(nitrilomethanylylidene)]diphenol - PMC - NIH. (Accessed January 19, 2026). [3] this compound,(CAS# 1286170-85-1) - Sinfoo Biotech. (Accessed January 19, 2026). [12] this compound;1286170-85-1 - ABI Chem. (Accessed January 19, 2026). [13] Synthesis and Characterization of 1,4,5,8-Tetrasubstituted Dihydroanthracene-Based Triptycene Trisquinones | Request PDF - ResearchGate. (Accessed January 19, 2026). The Synthesis and Characterization of Polydibromoacetylene | Request PDF - ResearchGate. (Accessed January 19, 2026).

Sources

- 1. Crystal structure and Hirshfeld surface analysis of 4,5-dibromo-2-(4-methoxyphenyl)-2,3,4,4a,5,6,7,7a-octahydro-1H-4,6-epoxy-1H-cyclopenta[c]pyridin-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1286170-85-1|this compound|BLD Pharm [bldpharm.com]

- 3. This compound,(CAS# 1286170-85-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) and Its SNAr and Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) and Its SNAr and Cross-Coupling Reactions | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 4,4′-Dibromo-2,2′-[octane-1,8-diylbis(nitrilomethanylylidene)]diphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 12. This compound;1286170-85-1 [abichem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1,8-Dibromo-4,5-dimethoxypyrene (CAS No. 1286170-85-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1,8-Dibromo-4,5-dimethoxypyrene, identified by CAS number 1286170-85-1. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document synthesizes available information on closely related pyrene derivatives and general principles of organic chemistry to offer valuable insights for researchers. The guide covers the compound's structural and physicochemical properties, outlines a plausible synthetic approach, and discusses potential spectroscopic characterization methods. Furthermore, it explores the prospective applications of pyrene derivatives in the field of drug development, particularly in oncology, drawing parallels from existing research on similar molecular scaffolds.

Introduction: The Pyrene Scaffold in Medicinal Chemistry

Pyrene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives have garnered significant interest in medicinal chemistry due to their unique photophysical properties and their ability to intercalate with DNA.[1] The planar structure of the pyrene core allows for effective stacking interactions with the base pairs of DNA, a mechanism that is a cornerstone of many anticancer drugs.[2] The functionalization of the pyrene ring system with various substituents allows for the fine-tuning of its biological activity, solubility, and pharmacokinetic profile. The introduction of bromine atoms, as seen in this compound, provides reactive handles for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of a diverse library of compounds for drug screening.[3] The methoxy groups can influence the molecule's electronic properties and solubility.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1286170-85-1 | [4] |

| Molecular Formula | C₁₈H₁₂Br₂O₂ | [4] |

| Molecular Weight | 420.10 g/mol | [1][4] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and THF; low water solubility is anticipated. | Inferred |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

Synthesis and Spectroscopic Characterization

While a specific, detailed synthesis protocol for this compound is not published, a plausible synthetic route can be conceptualized based on established organic chemistry reactions for the functionalization of pyrene.

Proposed Synthetic Pathway

A potential synthesis could involve the following key steps:

-

Methoxylation of Pyrene: The synthesis would likely begin with the introduction of two methoxy groups onto the pyrene core to yield 4,5-dimethoxypyrene. This could be achieved through various methods, potentially involving oxidation to a quinone followed by reduction and methylation.

-

Bromination: The subsequent step would be the selective bromination of 4,5-dimethoxypyrene at the 1 and 8 positions. The directing effects of the methoxy groups would influence the regioselectivity of this electrophilic aromatic substitution. Reagents such as N-Bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) are commonly used for such transformations.[5] Reaction conditions would need to be carefully optimized to achieve the desired dibromination and avoid the formation of other isomers.

Spectroscopic Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, we can predict the expected features.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrene core and the protons of the two methoxy groups. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, including the aromatic carbons and the methoxy carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) would result in a characteristic M, M+2, and M+4 pattern in the mass spectrum, confirming the presence of two bromine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C-H stretching of the aromatic rings and methoxy groups, C=C stretching of the aromatic core, and C-O stretching of the ether linkages.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of pyrene and its derivatives is characterized by distinct absorption bands. The introduction of methoxy and bromo substituents would be expected to cause a shift in the absorption maxima compared to the parent pyrene molecule.

Potential Applications in Drug Development

The structural features of this compound suggest its potential as a scaffold in drug discovery, particularly in the development of anticancer agents.

DNA Intercalation and Topoisomerase Inhibition

The planar aromatic system of the pyrene core is well-suited for intercalation into the DNA double helix. This mode of action can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, many DNA intercalators also function as topoisomerase inhibitors.[6] Topoisomerases are essential enzymes that resolve topological issues in DNA during various cellular processes. By stabilizing the topoisomerase-DNA cleavage complex, these inhibitors induce permanent DNA strand breaks, ultimately triggering cell death.

Structure-Activity Relationship (SAR) Studies

The bromine atoms at the 1 and 8 positions of this compound serve as valuable anchor points for further chemical modifications. Through cross-coupling reactions such as Suzuki or Sonogashira couplings, a wide array of functional groups can be introduced at these positions. This allows for systematic structure-activity relationship (SAR) studies to optimize the compound's potency, selectivity, and pharmacokinetic properties. For instance, the introduction of charged or polar side chains could enhance water solubility and modulate DNA binding affinity.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety information for other brominated aromatic compounds, it is prudent to handle this chemical with care.[7] It should be considered as potentially harmful if swallowed and may cause skin and eye irritation.[7] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound represents an intriguing molecular scaffold with potential applications in drug discovery, particularly in the realm of oncology. While a comprehensive experimental characterization of this specific compound is lacking in the public domain, this guide provides a foundational understanding of its likely properties, a plausible synthetic strategy, and its potential as a starting point for the development of novel therapeutic agents. Further research is warranted to synthesize and evaluate the biological activity of this and related pyrene derivatives to fully explore their therapeutic potential.

References

Sources

- 1. 1286170-85-1|this compound|BLD Pharm [bldpharm.com]

- 2. fishersci.com [fishersci.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. This compound,(CAS# 1286170-85-1)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) and Its SNAr and Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 1,8-Dibromo-4,5-dimethoxypyrene: A Versatile Building Block for Advanced Materials

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Functionalized Pyrenes

The pyrene scaffold, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, has long captured the attention of chemists and material scientists. Its inherent photophysical properties, including high quantum yield and long fluorescence lifetime, make it a privileged core for the development of advanced materials. The strategic introduction of functional groups onto the pyrene backbone allows for the fine-tuning of its electronic and steric characteristics, opening avenues for applications in organic electronics, chemosensors, and biomedical imaging. This guide focuses on a particularly valuable derivative: 1,8-Dibromo-4,5-dimethoxypyrene. The presence of two bromine atoms at the 1 and 8 positions provides reactive handles for the construction of extended π-conjugated systems through various cross-coupling reactions. Simultaneously, the methoxy groups at the 4 and 5 positions modulate the electron density of the aromatic core, influencing its photophysical and electrochemical behavior. This document serves as a comprehensive technical resource, providing insights into the molecular structure, properties, synthesis, and potential applications of this key synthetic intermediate.

Molecular Structure and Chemical Identity

This compound is a halogenated and oxygenated derivative of pyrene. Its fundamental chemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1286170-85-1 | [1] |

| Molecular Formula | C₁₈H₁₂Br₂O₂ | [1] |

| Molecular Weight | 420.10 g/mol | [2] |

| SMILES Code | COC1=C(OC)C2=CC=C(Br)C3=C2C4=C(C=C1)C=CC(Br)=C43 | [2] |

The molecular structure of this compound, as depicted below, reveals a planar aromatic core with substituents positioned at key locations for synthetic elaboration.

Caption: Molecular structure of this compound.

Synthesis and Purification

Hypothetical Synthetic Pathway:

Sources

Spectroscopic data (NMR, IR, MS) of 1,8-Dibromo-4,5-dimethoxypyrene

An In-Depth Technical Guide to the Spectroscopic Data of 1,8-Dibromo-4,5-dimethoxypyrene

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for this compound, a functionalized polycyclic aromatic hydrocarbon (PAH) of interest in materials science and organic electronics. Given the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from closely related analogs to provide a robust predictive analysis. This approach is designed to guide researchers in the characterization of this and similar compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid, planar pyrene core functionalized with two electron-donating methoxy groups and two electron-withdrawing bromine atoms. This substitution pattern significantly influences its electronic properties and, consequently, its spectroscopic signatures. The inherent symmetry of the molecule is a key factor in interpreting its NMR spectra.

The overall workflow for the spectroscopic characterization of this molecule is as follows:

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The molecule's C₂ symmetry simplifies the expected spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methoxy groups. The chemical shifts are influenced by the electron-donating methoxy groups (shielding, upfield shift) and the electron-withdrawing bromine atoms (deshielding, downfield shift), as well as the anisotropic effects of the pyrene ring system.[1][2]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 8.2 - 8.4 | Doublet | ~ 8.0 | 2H | H-2, H-7 |

| ~ 7.9 - 8.1 | Doublet | ~ 8.0 | 2H | H-3, H-6 |

| ~ 7.8 - 8.0 | Singlet | - | 2H | H-9, H-10 |

| ~ 4.1 - 4.3 | Singlet | - | 6H | -OCH₃ |

Causality Behind Predictions:

-

Aromatic Protons: The protons on the pyrene core are expected in the downfield region (δ 7.0-9.5 ppm) due to the aromatic ring current.[1] The protons H-2/H-7 and H-3/H-6 are anticipated to form an AX spin system, appearing as doublets with a typical ortho-coupling constant of ~8.0 Hz. The protons H-9 and H-10 are chemically equivalent and have no adjacent protons, thus they are expected to appear as a singlet.

-

Methoxy Protons: The six protons of the two equivalent methoxy groups are expected to appear as a sharp singlet in the region of δ 4.1-4.3 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show 9 distinct signals for the 18 carbon atoms, consistent with the molecule's C₂ symmetry.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 148 - 152 | Quaternary | C-4, C-5 |

| ~ 130 - 133 | Quaternary | C-3a, C-5a |

| ~ 128 - 131 | CH | C-3, C-6 |

| ~ 126 - 129 | CH | C-2, C-7 |

| ~ 124 - 127 | CH | C-9, C-10 |

| ~ 122 - 125 | Quaternary | C-8a, C-10b |

| ~ 120 - 123 | Quaternary | C-10a, C-10c |

| ~ 115 - 118 | Quaternary | C-1, C-8 |

| ~ 56 - 58 | CH₃ | -OCH₃ |

Causality Behind Predictions:

-

Substituent Effects: The carbons attached to the electronegative oxygen atoms (C-4, C-5) are expected to be the most downfield among the sp² carbons. Conversely, the carbons bonded to bromine (C-1, C-8) will also be significantly shifted, though the effect is more complex.

-

Symmetry: Due to the C₂ axis of symmetry, pairs of carbons are chemically equivalent, reducing the total number of expected signals.

Caption: Numbering scheme for this compound used for NMR assignments. (Note: A real image with numbered atoms would be inserted here).

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-15 mg of purified this compound for ¹H NMR (25-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[3]

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

-

-

¹H NMR Acquisition:

-

Acquire a 1D proton spectrum using a standard pulse sequence (e.g., zg30).

-

Typical parameters: spectral width of ~16 ppm, acquisition time of ~3-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse sequence (e.g., zgpg30).

-

Typical parameters: spectral width of ~240 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the aromatic system and the methoxy groups.

Table 3: Predicted IR Absorption Bands (KBr Pellet)

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3050 - 3100 | C-H Stretch | Aromatic C-H |

| ~ 2950 - 3000 | C-H Stretch | -OCH₃ |

| ~ 2850 | C-H Stretch | -OCH₃ |

| ~ 1600 - 1620 | C=C Stretch | Aromatic Ring |

| ~ 1450 - 1500 | C=C Stretch | Aromatic Ring |

| ~ 1250 - 1280 | C-O Stretch (asymmetric) | Aryl-O-CH₃ |

| ~ 1020 - 1050 | C-O Stretch (symmetric) | Aryl-O-CH₃ |

| ~ 800 - 850 | C-H Bending (out-of-plane) | Aromatic C-H |

| ~ 550 - 650 | C-Br Stretch | Aryl-Br |

Causality Behind Predictions:

-

Aromatic Vibrations: The C=C stretching vibrations of the pyrene core are expected in the 1450-1620 cm⁻¹ region. The out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the aromatic ring.

-

Methoxy Group Vibrations: The C-H stretching of the methyl groups will appear just below 3000 cm⁻¹. The strong C-O stretching bands are characteristic of the aryl ether linkage.[4]

Experimental Protocol for IR Spectroscopy (KBr Pellet Technique)

-

Sample Preparation:

-

Grind a small amount (~1-2 mg) of dry this compound with approximately 100-150 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural information from its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular formula is C₁₈H₁₂Br₂O₂. The calculated monoisotopic mass is approximately 417.91 g/mol .

-

Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion due to the presence of two bromine atoms. The natural abundance of ⁷⁹Br is ~50.7% and ⁸¹Br is ~49.3%. This will result in a characteristic M⁺, [M+2]⁺, and [M+4]⁺ peak cluster with a relative intensity ratio of approximately 1:2:1.

-

Key Fragmentation Pathways:

-

Loss of a Bromine atom: A prominent peak is expected at [M-Br]⁺.

-

Loss of a Methyl group: A peak corresponding to [M-CH₃]⁺ is likely.

-

Loss of a Methoxy group: A peak at [M-OCH₃]⁺ may be observed.

-

Sequential Losses: Fragments corresponding to the sequential loss of these groups (e.g., [M-Br-CO]⁺) are also possible.

-

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in MS

| Predicted m/z | Ion | Comments |

| ~ 418, 420, 422 | [C₁₈H₁₂Br₂O₂]⁺ | Molecular ion cluster (M⁺, [M+2]⁺, [M+4]⁺) with ~1:2:1 ratio |

| ~ 339, 341 | [C₁₈H₁₂BrO₂]⁺ | Loss of one Br atom |

| ~ 403, 405, 407 | [C₁₇H₉Br₂O₂]⁺ | Loss of a methyl radical |

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

-

Ionization:

-

Bombard the vaporized sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Accelerate the resulting ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection:

-

Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of this compound. The predicted data in this guide, based on fundamental principles and analysis of related structures, offers a reliable framework for researchers to interpret their experimental results. The provided protocols outline standard, field-proven methods for acquiring high-quality spectroscopic data for this class of compounds.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Chen, B., et al. (2018). Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar. Molecules, 23(3), 723. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

Moorpark College. (n.d.). Experiment #16 – Introduction to IR and NMR Spectroscopy. Retrieved from [Link]

-

University of Calgary. (n.d.). Interpreting Aromatic NMR Signals. Retrieved from [Link]

-

MDPI. (2020). Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity. Molecules, 25(23), 5727. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

MDPI. (2024). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. Molecules, 29(5), 1131. [Link]

Sources

- 1. Analysis of Polycyclic Aromatic Hydrocarbon (PAH) Mixtures Using Diffusion-Ordered NMR Spectroscopy and Adsorption by Powdered Activated Carbon and Biochar - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Solubility Profile of 1,8-Dibromo-4,5-dimethoxypyrene in Common Solvents

Abstract

This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of 1,8-Dibromo-4,5-dimethoxypyrene. In the absence of direct empirical solubility data for this specific molecule, this document establishes a predictive framework based on the well-understood principles of chemical solubility and available data for structurally related compounds, including pyrene and its brominated derivatives. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into solvent selection, and providing a detailed, field-proven protocol for the experimental determination of its solubility profile.

Introduction: The Significance of a Solubility Profile

This compound is a substituted polycyclic aromatic hydrocarbon (PAH), a class of molecules with significant potential in materials science, particularly in the development of organic electronics and fluorescent probes. The utility of such compounds is, however, fundamentally linked to their processability, which is largely dictated by their solubility in common organic solvents. A well-characterized solubility profile is therefore not an academic exercise, but a critical dataset that informs purification strategies, formulation development, and the design of solution-based applications. This guide will navigate the predicted solubility of this compound and provide a robust methodology for its empirical validation.

Theoretical Solubility Profile of this compound

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which qualitatively describes the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the solubility of this compound, we must consider the contributions of its pyrene core and its functional groups: two bromine atoms and two methoxy groups.

-

The Pyrene Core: The large, planar, and nonpolar pyrene core dictates a baseline hydrophobicity and a preference for nonpolar, aromatic, or chlorinated solvents that can engage in π-π stacking and van der Waals interactions. Pyrene itself exhibits good solubility in solvents like toluene, benzene, and dichloromethane, and lower solubility in polar solvents like alcohols and water.

-

The Bromo Substituents: Bromination of an aromatic core generally increases its molecular weight and polarizability. However, it also tends to decrease solubility in many common organic solvents. This is due to stronger crystal lattice forces in the solid state and a disruption of the favorable solute-solvent interactions that the parent hydrocarbon might enjoy. For instance, 1,6-dibromopyrene, a structural isomer of the dibromo-pyrene core of our target molecule, is reported to have limited solubility in common organic solvents and is poorly soluble in water[1][2]. It is noted as being only very slightly soluble in heated chloroform and methanol[3].

-

The Methoxy Substituents: The methoxy groups (-OCH₃) introduce a degree of polarity to the molecule. The oxygen atom can act as a hydrogen bond acceptor, which could potentially increase solubility in protic solvents like alcohols. However, the presence of the methyl group adds to the steric bulk. The overall effect of methoxy groups on the solubility of aromatic compounds can be complex, sometimes enhancing solubility in moderately polar solvents.

Predicted Solubility:

Based on the analysis of its structural components, a predicted qualitative solubility profile for this compound is presented in Table 1. It is anticipated that the molecule will exhibit low solubility in highly polar and nonpolar aliphatic solvents, with a preference for chlorinated and aromatic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents at Ambient Temperature

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Nonpolar, Aliphatic | Hexane, Cyclohexane | Very Low | The large, polarizable aromatic core has unfavorable interactions with small, non-polar aliphatic solvents. |

| Nonpolar, Aromatic | Toluene, Benzene | Moderate to High | Favorable π-π stacking interactions between the pyrene core and the aromatic solvent. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | Good balance of polarity and dispersiveterms to interact with the substituted pyrene system. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Low to Moderate | The polarity of these solvents may interact favorably with the methoxy groups, but the large nonpolar core will limit solubility. |

| Polar Protic | Methanol, Ethanol | Very Low to Low | While the methoxy groups can act as hydrogen bond acceptors, the overall hydrophobic character of the molecule will dominate, leading to poor solvation. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble | The large, nonpolar, and hydrophobic nature of the molecule makes it immiscible with water. DMSO might show very slight solubility due to its strong solvating power. |

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

This compound (solid, crystalline)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

Experimental Workflow

The experimental workflow for determining the solubility of this compound can be visualized as follows:

Caption: Experimental workflow for the determination of equilibrium solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring a significant amount of undissolved solid remains at the bottom.

-

Accurately add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for 24-48 hours. The agitation ensures that the solvent becomes saturated with the solute.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. It is crucial not to disturb the solid at the bottom.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any undissolved microcrystals.

-

Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Analyze the diluted sample from step 2 using the same analytical method.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Toluene | [Insert Value] | [Insert Value] |

| e.g., Dichloromethane | [Insert Value] | [Insert Value] |

| e.g., Hexane | [Insert Value] | [Insert Value] |

| e.g., Methanol | [Insert Value] | [Insert Value] |

| e.g., Acetone | [Insert Value] | [Insert Value] |

Conclusion

While direct experimental data for the solubility of this compound is not yet publicly available, a robust theoretical framework based on its chemical structure and the known properties of related compounds can effectively guide solvent selection for its various applications. The provided experimental protocol offers a reliable method for obtaining precise and accurate solubility data, which is indispensable for the advancement of research and development involving this promising molecule. The interplay of the large hydrophobic pyrene core with the polarizability of the bromo substituents and the hydrogen bonding potential of the methoxy groups creates a nuanced solubility profile that warrants empirical investigation.

References

-

LookChem. (n.d.). 1,6-Dibromopyrene. Retrieved from [Link]

Sources

Thermal stability and decomposition of 1,8-Dibromo-4,5-dimethoxypyrene

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,8-Dibromo-4,5-dimethoxypyrene

Authored by: A Senior Application Scientist

Foreword: The Imperative of Thermal Characterization in Advanced Materials

In the realm of drug development and materials science, the pyrene scaffold is a cornerstone for creating novel fluorescent probes, organic light-emitting diodes (OLEDs), and semiconducting materials.[1][2] The functionalization of this robust polycyclic aromatic hydrocarbon with methoxy and bromo groups, as in this compound, introduces specific electronic and steric properties that can be harnessed for targeted applications. However, the introduction of these functionalities also alters the molecule's inherent stability, particularly its response to thermal stress. A comprehensive understanding of the thermal stability and decomposition pathways of this molecule is paramount for predicting its performance, ensuring its safe handling and storage, and establishing reliable manufacturing protocols.

This technical guide provides a predictive analysis and a detailed experimental framework for elucidating the thermal properties of this compound. Drawing upon established principles of organic chemistry and data from analogous brominated aromatic compounds and pyrene derivatives, we will explore the anticipated thermal behavior and present a robust, self-validating methodology for its empirical determination.

Molecular Profile: this compound

This compound is a polycyclic aromatic hydrocarbon characterized by a pyrene core. The strategic placement of two methoxy groups and two bromine atoms at the 1, 8, 4, and 5 positions, respectively, creates a molecule with a unique combination of electron-donating and electron-withdrawing substituents. This substitution pattern is expected to significantly influence its photophysical properties, reactivity, and, critically, its thermal stability.

Molecular Structure of this compound

Caption: A comprehensive workflow for thermal analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Instrument Setup:

-

Atmosphere: Nitrogen (inert) and Air (oxidative), with a flow rate of 50-100 mL/min. Running the experiment in both atmospheres is crucial to distinguish between thermal and thermo-oxidative decomposition.

-

Temperature Program: Ramp from ambient temperature to 800°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can be used for better resolution of thermal events.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).

-

Quantify the percentage of mass loss at each decomposition step.

-

Determine the final residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine their associated enthalpies.

Protocol:

-

Sample Preparation: Seal 2-5 mg of the sample in an aluminum pan.

-

Instrument Setup:

-

Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

-

Temperature Program:

-

Heat from ambient to a temperature just below the anticipated decomposition onset (determined by TGA) at 10°C/min.

-

Cool back to ambient at 10°C/min.

-

Reheat at 10°C/min. This heat-cool-heat cycle is important to observe any changes in the material's thermal history.

-

-

-

Data Analysis:

-

Identify the melting point (Tm) as the peak of the endothermic event.

-

Determine the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

-

Observe any other endothermic or exothermic events that may correspond to other phase transitions.

-

Evolved Gas Analysis (EGA): TGA-MS and TGA-FTIR

Objective: To identify the chemical nature of the gaseous products evolved during decomposition.

Protocol:

-

Instrumental Coupling: The outlet of the TGA is connected to the inlet of a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer via a heated transfer line.

-

TGA Method: The same temperature program as in the standalone TGA experiment is used.

-

Data Analysis:

-

TGA-MS: Correlate the mass loss events from the TGA curve with the appearance of specific mass-to-charge ratio (m/z) signals in the MS. This will allow for the identification of small molecule fragments such as HBr (m/z 80, 82), CH3Br (m/z 94, 96), CO, CO2, and fragments of the aromatic core.

-

TGA-FTIR: Correlate the TGA data with the appearance of characteristic infrared absorption bands. This is particularly useful for identifying functional groups in the evolved gases, such as C=O (from CO and CO2), C-H, and O-H stretches.

-

Anticipated Decomposition Mechanisms and Products

The thermal decomposition of this compound is likely to be a multi-step process involving radical intermediates.

Postulated Decomposition Pathway

Caption: A postulated multi-step decomposition pathway.

Step 1: Initiation via C-Br Bond Scission The decomposition is expected to initiate with the homolytic cleavage of the C-Br bonds, which are the most labile bonds in the molecule. This will generate bromine radicals (Br•) and a pyrene-based radical. The released bromine radicals can then participate in subsequent reactions, potentially abstracting hydrogen atoms from the methoxy groups or the aromatic ring.

Step 2: Decomposition of Methoxy Groups Following or concurrent with the C-Br bond cleavage, the methoxy groups will likely decompose. This can occur through the cleavage of the O-CH3 bond to form a methyl radical (•CH3) and an oxygen-centered radical on the pyrene ring. Alternatively, intramolecular rearrangements could lead to the formation of formaldehyde and other small molecules.

Step 3: Fragmentation of the Pyrene Core At higher temperatures, the highly stable pyrene ring system will begin to fragment. This process is complex and can lead to the formation of a variety of smaller polycyclic aromatic hydrocarbons (PAHs) and, ultimately, soot under pyrolytic conditions.

Expected Decomposition Products: The following table summarizes the likely decomposition products and the analytical techniques best suited for their detection.

| Potential Product | Chemical Formula | Anticipated Detection Method |

| Hydrogen Bromide | HBr | TGA-MS, TGA-FTIR |

| Bromomethane | CH3Br | TGA-MS |

| Carbon Monoxide | CO | TGA-MS, TGA-FTIR |

| Carbon Dioxide | CO2 | TGA-MS, TGA-FTIR |

| Methoxy-pyrene fragments | C17H11BrO2• | TGA-MS (as fragments) |

| Polycyclic Aromatic Hydrocarbons | Various | Analysis of residue |

Data Interpretation and Validation: A Self-Validating System

The trustworthiness of this thermal analysis rests on the integration of data from multiple, complementary techniques.

-

Correlation of TGA and DSC: The onset of a significant mass loss in the TGA should be correlated with an endothermic or exothermic event in the DSC. An endothermic event would suggest bond breaking is the dominant initial process.

-

Correlation of TGA and EGA: Each mass loss step in the TGA curve must correspond to the evolution of specific gaseous products detected by TGA-MS and TGA-FTIR. For instance, the initial mass loss should correlate with the detection of HBr and/or brominated fragments.

-

Mass Balance: The total mass loss observed in the TGA should be consistent with the proposed decomposition pathway. For example, the loss of two bromine atoms and two methoxy groups from this compound (M.W. 420.1 g/mol ) would correspond to a mass loss of approximately 52%.

By cross-validating the results from these different analytical techniques, a highly reliable and detailed picture of the thermal stability and decomposition mechanism can be constructed.

Conclusion

While direct experimental data on the thermal properties of this compound is not yet widely published, a comprehensive understanding of its likely behavior can be extrapolated from fundamental chemical principles and data on related compounds. It is predicted that this molecule will exhibit moderate thermal stability, with decomposition initiating through the cleavage of its carbon-bromine bonds.

The experimental workflow detailed in this guide provides a robust and scientifically rigorous framework for the complete thermal characterization of this and other novel functionalized aromatic compounds. By employing a combination of TGA, DSC, and EGA techniques, researchers can obtain the critical data needed to ensure the safe handling, processing, and application of these advanced materials, thereby accelerating the pace of innovation in drug development and materials science.

References

- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms.

-

ACS Omega. (2022). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA analysis of pyrene derivatives. Retrieved from [Link]

- Jakab, E., & Blazsó, M. (2004). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 72(1), 193-200.

-

ResearchGate. (n.d.). Thermogravimetric analyses (TGA) of b1, b2 and b3. Retrieved from [Link]

-

ACS Environmental Science & Technology. (2021). Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA curves for synthesized pyrene-based PAHs. Retrieved from [Link]

-

MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

-

Journal of the American Chemical Society. (2023). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Photophysical Properties of 1,8-Dibromo-4,5-dimethoxypyrene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and photophysical properties of derivatives of 1,8-Dibromo-4,5-dimethoxypyrene. This pyrene core, functionalized with bromine atoms at the 1 and 8 positions and electron-donating methoxy groups at the 4 and 5 positions, serves as a versatile platform for the development of novel fluorescent materials. Through an exploration of key synthetic methodologies, primarily palladium-catalyzed cross-coupling reactions, and a detailed analysis of the resultant photophysical characteristics, this guide aims to equip researchers with the foundational knowledge to design and synthesize new pyrene-based molecules with tailored optical properties for applications in materials science and drug development.

Introduction: The Pyrene Scaffold in Advanced Applications

Pyrene, a polycyclic aromatic hydrocarbon, is a renowned fluorophore characterized by its high fluorescence quantum yield, long fluorescence lifetime, and distinctive vibronic structure in its emission spectrum.[1] These intrinsic properties make pyrene and its derivatives highly valuable in a multitude of scientific disciplines. They are extensively utilized as fluorescent probes to investigate protein conformations, as components in organic light-emitting diodes (OLEDs), and as sensitive chemical sensors.[1][2]

The strategic functionalization of the pyrene core is a powerful approach to modulate its electronic and photophysical properties. The introduction of substituents at various positions can significantly alter the absorption and emission wavelengths, quantum yields, and environmental sensitivity of the molecule. The 1,8-disubstituted pyrene framework, in particular, offers a unique scaffold for creating molecules with tailored geometries and electronic characteristics.

This guide focuses specifically on derivatives of this compound. The bromine atoms at the 1 and 8 positions serve as versatile synthetic handles for the introduction of a wide array of functional groups through cross-coupling reactions. Concurrently, the electron-donating methoxy groups at the 4 and 5 positions play a crucial role in modifying the electronic landscape of the pyrene system, generally leading to a red-shift in the absorption and emission spectra due to a narrowing of the HOMO-LUMO energy gap.[3]

Synthetic Pathways to 1,8-Disubstituted-4,5-dimethoxypyrene Derivatives

The primary route to derivatizing the this compound core involves palladium-catalyzed cross-coupling reactions. These reactions offer a robust and versatile methodology for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Derivatives

The Suzuki-Miyaura coupling reaction is a powerful tool for the synthesis of biaryl compounds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 1 and 8 positions.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (2.2-2.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 2-5 mol %), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

-

The reaction is typically carried out in a degassed solvent system, such as a mixture of toluene, ethanol, and water or dioxane and water.

-

The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at temperatures ranging from 80 to 120 °C for several hours to 24 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction is cooled to room temperature, and the organic product is extracted, dried, and purified by column chromatography.

Sonogashira Coupling for Alkynyl Derivatives

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This method is instrumental in synthesizing 1,8-dialkynyl-4,5-dimethoxypyrene derivatives, which are of interest for their extended π-conjugation and potential applications in organic electronics.

The Sonogashira reaction is generally tolerant of a wide range of functional groups and can be carried out under relatively mild conditions. The choice of palladium catalyst, copper source, base, and solvent are critical parameters for achieving high yields.

Experimental Protocol: Generalized Sonogashira Coupling

-

In a reaction flask, combine this compound (1 equivalent), the terminal alkyne (2.2-2.5 equivalents), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol %), and a copper(I) co-catalyst like CuI (5-10 mol %).

-

The reaction is performed in a degassed solvent, typically a mixture of an amine base (e.g., triethylamine or diisopropylamine) and a co-solvent like THF or DMF.

-

The reaction mixture is stirred under an inert atmosphere at temperatures ranging from room temperature to 80 °C.

-

The reaction is monitored for completion using TLC or HPLC.

-

Following the reaction, the mixture is typically filtered to remove salts, and the product is isolated through extraction and purified by column chromatography.

Core Photophysical Properties and the Influence of Substitution

The photophysical properties of 1,8-disubstituted-4,5-dimethoxypyrene derivatives are governed by the interplay between the pyrene core, the nature of the substituents at the 1 and 8 positions, and the electron-donating methoxy groups at the 4 and 5 positions.

Absorption and Emission Characteristics

The introduction of substituents at the 1 and 8 positions, along with the presence of the 4,5-dimethoxy groups, generally leads to a bathochromic (red) shift in both the absorption and emission spectra compared to unsubstituted pyrene. This is due to the extension of the π-conjugated system and the electron-donating nature of the methoxy groups, which raises the energy of the highest occupied molecular orbital (HOMO) more significantly than the lowest unoccupied molecular orbital (LUMO), thereby reducing the energy gap.[3]

The specific absorption and emission maxima are highly dependent on the electronic nature of the substituents. Electron-donating groups at the 1 and 8 positions will likely enhance the red-shift, while electron-withdrawing groups may have a more complex effect on the electronic transitions.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For pyrene derivatives, ΦF can be influenced by several factors, including the rigidity of the molecule and the presence of non-radiative decay pathways. The introduction of bulky substituents at the 1 and 8 positions can restrict intramolecular rotations, which can lead to an increase in the quantum yield.

The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. Pyrene and its derivatives are known for their relatively long fluorescence lifetimes, often in the tens to hundreds of nanoseconds.[1] This property is advantageous for applications such as time-resolved fluorescence spectroscopy and fluorescence lifetime imaging.

| Derivative Type | Expected λabs (nm) | Expected λem (nm) | Expected ΦF | Expected τF (ns) |

| 1,8-Diaryl-4,5-dimethoxypyrene | 350 - 450 | 400 - 550 | Moderate to High | 10 - 100 |

| 1,8-Dialkynyl-4,5-dimethoxypyrene | 380 - 480 | 420 - 600 | Moderate | 5 - 50 |

Note: The values in the table are estimations based on general trends observed for substituted pyrenes and should be experimentally verified for specific derivatives.

Experimental Characterization

A thorough characterization of the photophysical properties of newly synthesized 1,8-disubstituted-4,5-dimethoxypyrene derivatives is essential. The following experimental techniques are fundamental for this purpose.

-

UV-Visible Absorption Spectroscopy: To determine the absorption maxima (λabs) and molar extinction coefficients (ε).

-

Steady-State Fluorescence Spectroscopy: To measure the emission maxima (λem) and to assess the fluorescence quantum yield (ΦF) relative to a known standard.

-

Time-Resolved Fluorescence Spectroscopy: To determine the fluorescence lifetime (τF) of the excited state.

Conclusion and Future Outlook